molecular formula C4H6Br2O B1346935 2-Bromo-2-methylpropionyl bromide CAS No. 20769-85-1

2-Bromo-2-methylpropionyl bromide

Cat. No.: B1346935
CAS No.: 20769-85-1
M. Wt: 229.9 g/mol
InChI Key: YOCIJWAHRAJQFT-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropionyl bromide is an organic compound with the molecular formula C4H6Br2O. It is a colorless to light brown liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is commonly employed in the preparation of various chemical intermediates.

Biochemical Analysis

Biochemical Properties

2-Bromo-2-methylpropionyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones . It acts as an initiator for atom transfer radical polymerization (ATRP), which is used for the functionalization of hydroxyl groups present on the surface of graphene oxide . The compound interacts with various enzymes and proteins, including copper (I) and tertiary amines, to form N-protected halodienamides, which are crucial intermediates in the synthesis of lactams . These interactions are primarily based on the compound’s ability to form covalent bonds with nucleophilic sites on biomolecules.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . The compound influences cell signaling pathways by interacting with cellular proteins and enzymes, leading to changes in gene expression and cellular metabolism. These effects are primarily due to the compound’s ability to form covalent bonds with cellular components, leading to alterations in their structure and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific biomolecule involved. For example, the compound can inhibit the activity of enzymes involved in cellular metabolism by covalently modifying their active sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored under dry, inert conditions, but it can decompose when exposed to moisture, leading to the release of bromine and other degradation products . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can cause mild irritation and inflammation, while at higher doses, it can lead to severe toxicity, including skin burns, eye damage, and respiratory distress . Threshold effects have been observed, where the severity of the adverse effects increases significantly beyond a certain dosage level. These toxic effects are primarily due to the compound’s ability to form covalent bonds with cellular components, leading to their dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an initiator for atom transfer radical polymerization (ATRP) . The compound interacts with enzymes and cofactors involved in these pathways, leading to the formation of various intermediates and products. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with cellular components. These interactions can affect the localization and accumulation of the compound, leading to changes in its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, leading to changes in cellular processes and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropionyl bromide can be synthesized through the bromination of 2-methylpropionic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction proceeds as follows:

CH3CBr2COOH+PBr3CH3CBr2COBr+HBr\text{CH}_3\text{CBr}_2\text{COOH} + \text{PBr}_3 \rightarrow \text{CH}_3\text{CBr}_2\text{COBr} + \text{HBr} CH3​CBr2​COOH+PBr3​→CH3​CBr2​COBr+HBr

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-methylpropionyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-bromo-2-methylpropionic acid and hydrogen bromide.

    Reduction: It can be reduced to 2-bromo-2-methylpropanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

    Hydrolysis: Typically carried out in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Hydrolysis: 2-Bromo-2-methylpropionic acid.

    Reduction: 2-Bromo-2-methylpropanol.

Scientific Research Applications

2-Bromo-2-methylpropionyl bromide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Used in the synthesis of intermediates for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    2-Bromopropionyl bromide: Similar in structure but lacks the methyl group on the alpha carbon.

    2-Bromo-2-methylpropanoyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

Uniqueness: 2-Bromo-2-methylpropionyl bromide is unique due to its dual bromine atoms, which enhance its reactivity compared to similar compounds. This makes it particularly useful in reactions requiring high reactivity and selectivity.

Properties

IUPAC Name

2-bromo-2-methylpropanoyl bromide
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InChI

InChI=1S/C4H6Br2O/c1-4(2,6)3(5)7/h1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YOCIJWAHRAJQFT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
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DSSTOX Substance ID

DTXSID7045077
Record name 2-Bromo-2-methylpropionyl bromide
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Molecular Weight

229.90 g/mol
Source PubChem
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name 2-Bromo-2-methylpropionyl bromide
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CAS No.

20769-85-1
Record name 2-Bromoisobutyryl bromide
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Record name 2-Bromo-2-methylpropionyl bromide
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Record name Propanoyl bromide, 2-bromo-2-methyl-
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Record name 2-Bromo-2-methylpropionyl bromide
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Record name 2-bromo-2-methylpropionyl bromide
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Record name 2-BROMO-2-METHYLPROPIONYL BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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